molecular formula C9H9ClFNO3 B1312866 Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 914358-80-8

Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B1312866
CAS No.: 914358-80-8
M. Wt: 233.62 g/mol
InChI Key: UNHHNNJLGLSKEX-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the dihydropyridine family. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine, fluorine, and methyl groups, as well as an ester functional group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridine ring. Key starting materials include ethyl acetoacetate, ammonium acetate, and appropriate halogenated reagents.

    Cyclization: The cyclization reaction is carried out by heating the mixture of ethyl acetoacetate and ammonium acetate in the presence of a suitable solvent, such as ethanol, to form the dihydropyridine ring.

    Halogenation: Chlorine and fluorine atoms are introduced into the pyridine ring through halogenation reactions using reagents like thionyl chloride and fluorine gas under controlled conditions.

    Esterification: The final step involves esterification, where the carboxyl group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine derivatives or reduced to yield dihydropyridine analogs.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.

Major Products

    Substitution: Products include various substituted pyridine derivatives.

    Oxidation: Products include pyridine-3-carboxylates.

    Reduction: Products include dihydropyridine derivatives.

    Hydrolysis: Products include 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as:

    Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Similar structure but lacks the fluorine atom.

    Ethyl 4-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Similar structure but lacks the chlorine atom.

    Ethyl 4-chloro-5-fluoro-1-methyl-1,6-dihydropyridine-3-carboxylate: Similar structure but lacks the oxo group.

The presence of both chlorine and fluorine atoms in this compound enhances its reactivity and potential biological activities, making it unique among its analogs.

Properties

IUPAC Name

ethyl 4-chloro-5-fluoro-1-methyl-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO3/c1-3-15-9(14)5-4-12(2)8(13)7(11)6(5)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHHNNJLGLSKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=O)C(=C1Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469723
Record name Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914358-80-8
Record name Ethyl 4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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